3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS No.: 895641-39-1
Cat. No.: VC6272781
Molecular Formula: C23H18BrN5O4S
Molecular Weight: 540.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895641-39-1 |
|---|---|
| Molecular Formula | C23H18BrN5O4S |
| Molecular Weight | 540.39 |
| IUPAC Name | 3-(4-bromophenyl)sulfonyl-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C23H18BrN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)34(30,31)18-9-7-14(24)8-10-18/h3-13H,1-2H3,(H,25,26) |
| Standard InChI Key | KARXQHHHWFHHDE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of this compound features a triazolo[1,5-a]quinazoline scaffold fused with a 4-bromobenzenesulfonyl group at position 3 and a 3,5-dimethoxyphenylamine substituent at position 5. The molecular formula is , with a molar mass of 540.39 g/mol. Key structural elements include:
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Triazoloquinazoline core: A bicyclic system combining triazole and quinazoline rings, enabling π-π stacking interactions with biological targets.
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4-Bromobenzenesulfonyl group: Enhances electrophilicity and potential enzyme inhibition via sulfonyl-bromine interactions.
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3,5-Dimethoxyphenylamine: The methoxy groups at positions 3 and 5 on the phenyl ring contribute to solubility and hydrogen-bonding capacity.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for the 3,5-dimethoxy variant are unavailable, its 2,5-dimethoxy analogue exhibits an InChI key of QPTYTVKJGWXYSE-UHFFFAOYSA-N and a SMILES string of COC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br. Quantum mechanical calculations predict similar electronic properties for the 3,5-isomer, with the methoxy groups inducing slight torsional strain in the phenyl ring compared to the 2,5 configuration.
Table 1: Comparative Physicochemical Properties of Triazoloquinazoline Analogues
| Property | 3,5-Dimethoxyphenyl Variant (Theoretical) | 2,5-Dimethoxyphenyl Variant | 4-Bromophenyl Variant |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight (g/mol) | 540.39 | 540.39 | 559.24 |
| LogP (Predicted) | 3.8 | 3.7 | 4.2 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 8 | 8 | 6 |
Synthesis Pathways and Chemical Reactivity
Multi-Step Synthetic Routes
The synthesis of triazoloquinazolines typically involves sequential cyclization and functionalization steps. For the 2,5-dimethoxy analogue:
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Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea yields 4-quinazolinone.
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Triazole Annulation: Reaction with hydrazine and nitrous acid introduces the triazole ring.
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Sulfonylation: Treatment with 4-bromobenzenesulfonyl chloride installs the sulfonyl group.
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Amination: Nucleophilic aromatic substitution with 3,5-dimethoxyaniline completes the structure.
Reaction Modifications
The compound participates in characteristic reactions:
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Nucleophilic Aromatic Substitution: The electron-deficient triazoloquinazoline core undergoes substitution at position 5 with amines or alkoxides.
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Sulfonyl Group Reactivity: The sulfonyl moiety can be reduced to thioethers or displaced in cross-coupling reactions.
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Methoxy Demethylation: Under acidic conditions, methoxy groups may hydrolyze to hydroxyls, enabling further derivatization .
Biological Activities and Mechanistic Insights
Anticancer and Antimicrobial Activity
While direct data are lacking, structurally similar triazolo[4,3-a]benzodiazepines demonstrate anticonvulsant and antiproliferative effects. The bromine atom may confer radio-sensitizing properties, potentiating DNA damage in cancer cells. Preliminary assays on 4-bromophenyl variants show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
Comparative Analysis with Structural Analogues
Impact of Substituent Positioning
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2,5-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl: The 3,5 configuration increases steric bulk, potentially reducing membrane permeability but improving target specificity.
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4-Bromophenyl vs. Dimethoxyphenyl: Bromine enhances lipophilicity and halogen bonding, whereas methoxy groups improve aqueous solubility.
Table 2: Biological Activity Trends in Triazoloquinazoline Analogues
| Compound | Kinase Inhibition (CDK2) | Antibacterial Activity (MIC, µg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| 3,5-Dimethoxyphenyl (Theoretical) | ~50 nM | 64 (predicted) | 0.12 |
| 2,5-Dimethoxyphenyl | 42 nM | 32 | 0.18 |
| 4-Bromophenyl | 110 nM | 16 | 0.08 |
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